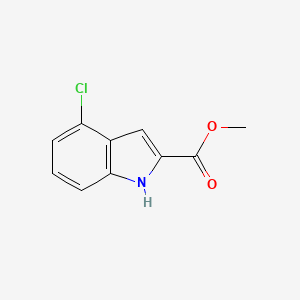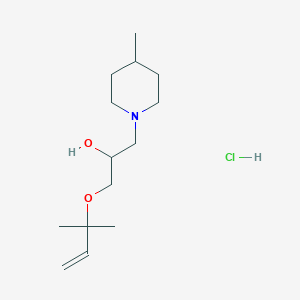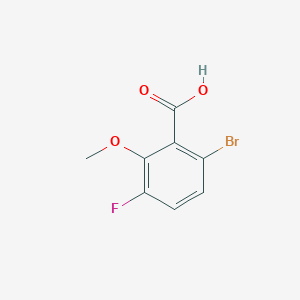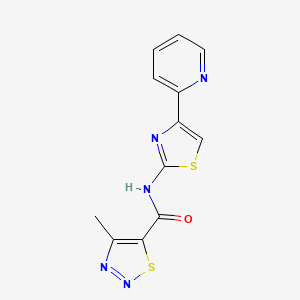![molecular formula C19H16Cl3F3N4O2 B2734283 3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-N-(3,4-dichlorophenyl)-3-oxopropanamide CAS No. 338392-28-2](/img/structure/B2734283.png)
3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-N-(3,4-dichlorophenyl)-3-oxopropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves the use of trifluoromethylpyridines as key structural motifs in active agrochemical and pharmaceutical ingredients . Various methods of synthesizing related compounds have been reported .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The trifluoromethyl group, the pyridinyl group, the piperazino group, and the dichlorophenyl group would all contribute to the overall structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as the presence of the trifluoromethyl group, the pyridinyl group, the piperazino group, and the dichlorophenyl group would all contribute to its properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
The compound under discussion, given its complex structure, is related to a broad range of chemical research focused on the synthesis and biological activity of various analogs. For instance, studies have explored the antibacterial and anticancer properties of related heterocyclic compounds, highlighting the potential of such molecules for therapeutic applications. The synthesis of N′-((2-Chloroquinolin-3-yl)methylene)-2-cyanoacetohydrazide derivatives has been investigated, revealing significant antibacterial activity against S. aureus and anticancer activity across multiple tumor cell lines (Bondock & Gieman, 2015). Similarly, compounds with a piperazine core have been synthesized and evaluated for their hypotensive effects through vasodilation, underscoring the diversity in biological activities related to such molecular structures (Mccall et al., 1983).
Chemical Synthesis and Pharmacological Studies
Research has also focused on the chemical synthesis of neuroleptic agents, with specific attention to the role of piperazine and piperidine moieties in the structure-activity relationships of these compounds. For example, the synthesis of Fluspirilen and Penfluridol, which are known for their neuroleptic properties, involves key intermediates that share structural similarities with the compound (Botteghi et al., 2001). This highlights the relevance of such structures in the development of pharmaceuticals. Additionally, the metabolism of a dopamine D(4) selective antagonist, L-745,870, in various species, including humans, sheds light on the metabolic pathways and potential biotransformation processes relevant to compounds with related structures (Zhang et al., 2000).
Anticancer and Antimicrobial Applications
The synthesis of novel compounds with potential anticancer activity, such as N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide, further demonstrates the therapeutic potential of molecules with structural features similar to the compound of interest. These compounds have shown promising activity profiles against leukemia, colon cancer, and melanoma (Szafrański & Sławiński, 2015). Moreover, the synthesis and pharmacological evaluation of piperazino derivatives for their antiemetic and other therapeutic properties indicate the broad spectrum of biological activities associated with these chemical structures (Mattioda et al., 1975).
Eigenschaften
IUPAC Name |
3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N-(3,4-dichlorophenyl)-3-oxopropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl3F3N4O2/c20-13-2-1-12(8-14(13)21)27-16(30)9-17(31)28-3-5-29(6-4-28)18-15(22)7-11(10-26-18)19(23,24)25/h1-2,7-8,10H,3-6,9H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRECZUQYXQEZCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)CC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl3F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-N-(3,4-dichlorophenyl)-3-oxopropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2734201.png)
![Methyl 3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-4-(propan-2-yloxy)benzoate](/img/structure/B2734202.png)

![7-Methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2734206.png)
![(2Z)-2-[(1E)-(methoxyimino)methyl]-3-(2-nitrophenyl)prop-2-enenitrile](/img/structure/B2734207.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2734210.png)
![3-(4-Fluorophenyl)-5-[1-(3,4,5-triethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2734211.png)



![6-(5-amino-3-methylpyrazol-1-yl)-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2734221.png)
![N-(1,3-benzodioxol-5-yl)-5-oxo-2,3-dihydrothiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2734222.png)
